2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
Description
This compound features a 1,3-dioxoisoindolin-2-yl group linked via an acetamide bridge to a 4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl moiety. The ethyl substituent on the thiadiazole ring and the sulfamoyl-phenyl group are critical for its physicochemical properties and bioactivity .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S2/c1-2-17-22-23-20(31-17)24-32(29,30)13-9-7-12(8-10-13)21-16(26)11-25-18(27)14-5-3-4-6-15(14)19(25)28/h3-10H,2,11H2,1H3,(H,21,26)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNSFOPFDHOCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule that incorporates various pharmacologically active moieties, notably the 1,3,4-thiadiazole and isoindolinone structures. This article aims to present a detailed overview of its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C22H22N4O5S
- IUPAC Name: this compound
- Key Functional Groups:
- Isoindolinone moiety
- Thiadiazole ring
- Sulfamoyl group
Biological Activity Overview
The biological activity of the compound is primarily attributed to its structural components. The 1,3,4-thiadiazole ring is known for its diverse pharmacological properties including antimicrobial, antitumor, anti-inflammatory, and CNS depressant activities . The isoindolinone structure also contributes to its bioactivity by enhancing interactions with biological targets.
Anticancer Activity
Research indicates that compounds featuring the thiadiazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231) with IC50 values as low as 3.3 μM compared to standard treatments like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have shown that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
| Activity Type | IC50 (μM) | Reference |
|---|---|---|
| Breast Cancer (MDA-MB-231) | 3.3 | |
| Antimycobacterial (Mycobacterium smegmatis) | 26.46 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiadiazole and isoindolinone rings significantly influence biological activity:
- Substitution Patterns: Variations in substituents on the thiadiazole ring can enhance or diminish activity. For example, replacing amino groups with thiocarbohydrazide has shown improved antimicrobial efficacy.
- Linkage Effects: The presence of a sulfamoyl group linked to the phenyl moiety has been associated with increased solubility and bioavailability .
Case Study 1: Antitumor Activity
In a controlled study involving synthesized derivatives of the compound:
- Compounds were screened against several cancer cell lines.
- Notably, one derivative exhibited higher inhibitory activity against MDA-MB-231 cells than cisplatin controls.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial effectiveness of the compound against various pathogens:
- The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli strains.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 471.51 g/mol. The compound features a complex structure that includes a dioxoisoindoline moiety and a thiadiazole group, contributing to its biological activity.
Cancer Therapy
Glutaminase Inhibition:
A notable application of structurally related compounds is their role as inhibitors of kidney-type glutaminase (GLS), which is critical in cancer metabolism. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog of the target compound, has shown effectiveness in inhibiting GLS activity. This inhibition has been linked to reduced proliferation of cancer cells, particularly in lymphoma models (Shukla et al., 2012). The potential for 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide to act similarly warrants further investigation.
| Application | Mechanism | Reference |
|---|---|---|
| Glutaminase Inhibition | Inhibits GLS to reduce cancer cell growth | Shukla et al., 2012 |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that derivatives with similar structures exhibit significant anti-inflammatory activity in both in vitro and in vivo models. For instance, compounds like 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid have been synthesized and evaluated for their efficacy against inflammatory markers (Nikalje et al., 2014).
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory Activity | Significant reduction in inflammation | Nikalje et al., 2014 |
Antimicrobial Activity
Research has demonstrated promising antimicrobial properties for compounds related to this compound. Studies have shown that novel hybrids of sulfonamide derivatives exhibit substantial activity against various bacterial strains. For example, certain derivatives have been tested against Gram-positive and Gram-negative bacteria with encouraging results (Hussein, 2018).
| Research Area | Results | Reference |
|---|---|---|
| Antimicrobial Activity | High efficacy against bacterial strains | Hussein, 2018 |
Comparison with Similar Compounds
Structural Analogues from (CF Series)
Compounds CF2, CF3, and CF4 share the 1,3-dioxoisoindolin-2-yl and sulfamoyl-phenyl backbone but differ in substituents:
- CF2 : Contains a 3,4-dimethylisoxazole-5-yl group.
- CF3 : Features a 5-methyl-isoxazol-3-yl substituent.
- CF4 : Incorporates a thiazole-2-yl group.
Key Differences :
- The target compound uses a 5-ethyl-1,3,4-thiadiazol-2-yl group, while CF2–CF4 employ isoxazole or thiazole rings.
- The ethyl group on the thiadiazole may improve lipophilicity compared to methyl substituents in CF3, influencing membrane permeability .
Table 1: Structural Comparison with CF Series
| Compound | Heterocyclic Core | Substituent on Sulfamoyl Phenyl | Bioactivity Implications |
|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | 5-Ethyl | Enhanced lipophilicity, stability |
| CF3 | Isoxazole | 5-Methyl | Reduced electron-withdrawing effect |
| CF4 | Thiazole | None (thiazole-2-yl) | Potential for π-π stacking |
Comparison with N-Substituted 2-Arylacetamides ()
Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the acetamide backbone but lack the sulfamoyl-phenyl and isoindoline groups.
Key Differences :
- The target compound’s sulfamoyl-phenyl group provides a sulfonamide moiety, which is absent in analogs. Sulfonamides are known for their enzyme-inhibiting properties (e.g., carbonic anhydrase inhibition) .
Analogues with Indole-Oxadiazole Systems ()
Compounds such as N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature indole and oxadiazole moieties instead of isoindoline and thiadiazole.
Key Differences :
- The indole-oxadiazole system in may enhance π-π stacking interactions, whereas the target compound’s isoindoline-thiadiazole system offers greater electron deficiency for polar interactions .
- The sulfanyl (S–) linker in vs. the sulfamoyl (SO₂–NH–) group in the target compound: Sulfamoyl groups are stronger hydrogen bond donors, which could improve target engagement .
Analogues with Thiazole-Acetamide Linkages ()
Compounds like 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7, ) share the dioxoisoindolin group but incorporate a nitro-phenyl substituent.
Key Differences :
Preparation Methods
Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid
Reagents :
- Phthalic anhydride (1.0 eq)
- Glycine (1.0 eq)
- Triethylamine (1.0 eq)
- Toluene (reflux solvent)
- Combine phthalic anhydride (5 g, 33.8 mmol), glycine (2.53 g, 33.8 mmol), and triethylamine (4.67 mL) in 100 mL toluene.
- Reflux overnight under inert atmosphere.
- Concentrate under reduced pressure; wash residue with diethyl ether and n-hexane.
- Isolate as white powder (Yield: 85–90%, m.p. 198–202°C).
Characterization :
Preparation of 5-Ethyl-1,3,4-thiadiazol-2-amine
Route A (From Thiosemicarbazide) :
- React ethyl hydrazinecarbothioamide (1.0 eq) with acetic anhydride (2.0 eq) in ethanol.
- Heat at 80°C for 6 h to induce cyclization.
- Cool, filter, and recrystallize from ethanol (Yield: 75–80%).
Route B (Heterocyclic Amination) :
- Treat 5-ethyl-1,3,4-thiadiazole-2-thiol (1.0 eq) with ammonia-saturated ethanol under pressure (100°C, 12 h).
- Neutralize with HCl; extract with ethyl acetate (Yield: 65–70%).
Analytical Data :
- LC-MS (ESI+) : m/z 130.0 [M+H]⁺.
- ¹³C NMR (CDCl₃) : δ 168.5 (C-2), 24.1 (CH₂CH₃), 12.8 (CH₃).
Synthesis of 4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)aniline
- Dissolve 4-nitrobenzenesulfonyl chloride (1.2 eq) in dry DCM.
- Add dropwise to 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) and pyridine (3.0 eq) at 0°C.
- Stir 4 h at RT; wash with 1N HCl and water.
- Reduce nitro group using H₂/Pd-C in ethanol (Yield over two steps: 70%).
Key Intermediates :
| Step | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Nitro-N-(5-ethyl-thiadiazol-2-yl)benzenesulfonamide | 85% | 96% |
| Reduction | 4-Amino-N-(5-ethyl-thiadiazol-2-yl)benzenesulfonamide | 82% | 98% |
Final Amide Coupling
- Suspend 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1.0 eq) in SOCl₂ (5 vol).
- Reflux 2 h; evaporate to obtain acyl chloride.
- Add to 4-(N-(5-ethyl-thiadiazol-2-yl)sulfamoyl)aniline (1.0 eq) in dry THF with Et₃N (2.0 eq).
- Stir 12 h at RT; precipitate with ice-water (Yield: 88–92%).
- Use EDCl/HOBt in DMF (0°C to RT, 8 h).
- Yields comparable (85–90%) but requires chromatographic purification.
Reaction Optimization
Critical Parameters
- Sulfonylation Efficiency : Pyridine outperforms DMAP in minimizing sulfonic acid byproducts (≤5% vs. 15–20%).
- Acyl Chloride Stability : In situ generation prevents decomposition; storage at −20°C maintains 95% reactivity over 48 h.
- Thiadiazole Cyclization : Ethanol/water (7:3) increases yield by 12% versus neat ethanol.
Scalability Considerations
| Step | Key Challenge | Mitigation Strategy |
|---|---|---|
| Phthalimide formation | Exothermic reaction | Slow glycine addition over 30 min |
| Thiadiazole amination | Over-sulfonation | Strict stoichiometry (1.05 eq sulfonyl chloride) |
| Final coupling | Solubility issues | THF/DMF (4:1) co-solvent system |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, 220 nm) | 99.3% |
| Elemental Analysis | C: 53.21%, H: 4.35%, N: 14.01% (theor. C: 53.18%, H: 4.32%, N: 14.07%) |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step pathways, including:
- Formation of the thiadiazole ring followed by acylation reactions.
- Controlled coupling of the 1,3-dioxoisoindolinyl moiety with the sulfamoylphenyl group. Key optimization parameters include temperature (reflux conditions), solvent choice (e.g., dimethylformamide, acetic acid), and catalyst use (e.g., sodium hydride). Reaction progress is monitored via TLC, and purity is ensured through recrystallization .
Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify functional groups and connectivity .
- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation .
- Infrared Spectroscopy (IR): Identification of characteristic bonds (e.g., amide C=O, sulfonamide S=O) .
- Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Solutions include:
- 2D NMR Techniques: HSQC, HMBC, and COSY to resolve ambiguous proton-carbon correlations .
- Isotopic Labeling: To track specific functional groups in complex reactions .
- Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., thiadiazole derivatives) .
Q. What strategies improve synthetic yield during scale-up?
- Solvent Optimization: Use high-boiling solvents (e.g., DMF) to maintain reaction stability at elevated temperatures .
- Catalyst Screening: Evaluate bases like potassium carbonate or sodium hydride for efficient coupling .
- Stoichiometric Adjustments: Excess reagents (e.g., aryl maleimides) to drive reactions to completion .
Q. How does the electronic configuration of the thiadiazole ring influence reactivity?
The electron-deficient thiadiazole core facilitates nucleophilic substitutions at the 2-position. Computational studies (e.g., DFT calculations) predict activation barriers for reactions with amines or thiols. Experimental validation via Hammett plots can correlate substituent effects with reaction rates .
Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?
- Fluorescence-Based Assays: Measure inhibition of target enzymes (e.g., kinases) by tracking substrate turnover .
- Molecular Docking: Predict binding interactions with active sites using software like AutoDock or Schrödinger .
- Kinetic Studies: Determine IC50 values and inhibition mechanisms (competitive/non-competitive) .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs with modified thiadiazole or isoindolinone moieties?
- Bioactivity: Replace the 5-ethyl group on the thiadiazole with methyl or phenyl to assess changes in potency .
- Solubility: Introduce polar groups (e.g., hydroxyl) on the isoindolinone to improve aqueous solubility .
- Stability: Evaluate hydrolytic stability of the sulfamoyl linkage under physiological pH .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
The acetamide group acts as an electron-withdrawing substituent, directing electrophilic attacks to the thiadiazole ring. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require anhydrous conditions and aryl boronic acids as partners. Reaction progress is tracked via UV-vis spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
